molecular formula C14H13N5OS B286633 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B286633
M. Wt: 299.35 g/mol
InChI Key: DLFVUDKNANZMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile has been shown to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. However, further studies are needed to fully understand the effects of this compound on different biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound is relatively easy to synthesize using different methods. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile. One direction is to further investigate its potential applications in cancer treatment and inflammation reduction. Another direction is to study its potential applications in the field of antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile has been achieved using different methods. One of the most common methods is the reaction of 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile with 6-methoxy-1,3-benzothiazol-2-amine in the presence of a suitable catalyst. Another method involves the reaction of 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile with 2-chloro-6-methoxybenzothiazole in the presence of a base. The yield of the compound obtained using these methods varies depending on the reaction conditions.

Scientific Research Applications

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbonitrile has potential applications in various fields of scientific research. This compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory activity and has shown potential in reducing inflammation. Additionally, this compound has been studied for its antimicrobial activity and has shown potential in inhibiting the growth of bacteria and fungi.

properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

5-amino-3-ethyl-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H13N5OS/c1-3-10-9(7-15)13(16)19(18-10)14-17-11-5-4-8(20-2)6-12(11)21-14/h4-6H,3,16H2,1-2H3

InChI Key

DLFVUDKNANZMRQ-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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